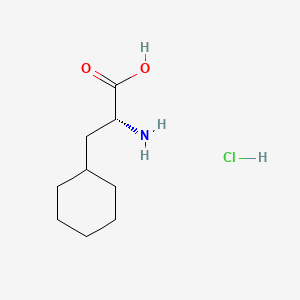

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.698. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride, also known as 2-Amino-3-cyclohexylpropanoic acid hydrochloride, is a chiral amino acid derivative with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and roles in metabolic pathways.

The biological activity of this compound is primarily attributed to its interactions within metabolic pathways. As an amino acid derivative, it can act as a substrate for enzymes involved in amino acid metabolism, influencing several biochemical pathways. Its mechanism of action may include:

- Protein Synthesis : Participates in the synthesis of proteins by serving as an amino acid building block.

- Enzyme Interaction : Functions as a substrate for specific enzymes, potentially modulating their activity and influencing metabolic processes.

Research Findings

Recent studies have explored the compound's role in various biological contexts, including:

- Metabolic Pathways : Investigated for its involvement in amino acid metabolism and its potential to serve as a model compound for understanding amino acid behavior in biological systems.

- Therapeutic Potential : Evaluated for its possible therapeutic properties, particularly in the context of drug synthesis and development. The compound may exhibit effects similar to other known amino acids that play crucial roles in cellular functions .

- Neuroprotective Effects : Preliminary findings suggest that derivatives of this compound could have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a model of oxidative stress. The results indicated that treatment with this compound reduced markers of oxidative damage and apoptosis in neuronal cells, suggesting its potential utility in neuroprotection.

Case Study 2: Renal Protection

In another investigation, the compound was assessed for its protective effects against renal damage induced by nephrotoxic agents. The findings demonstrated that it significantly attenuated renal fibrosis and inflammation, highlighting its potential as a therapeutic agent in kidney-related disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amino acids and their derivatives to understand its unique properties better. The following table summarizes key characteristics:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (R)-2-Amino-3-cyclohexylpropanoic acid | Chiral center; cyclohexyl group | Involved in metabolic pathways; potential neuroprotection |

| 2-Amino-3-methylcyclohexylpropanoic acid | Similar structure but with a methyl group | Known for anti-inflammatory properties |

| 2-Amino-4-methylcyclohexylpropanoic acid | Different cycloalkane structure | Exhibits analgesic effects |

Aplicaciones Científicas De Investigación

Chemistry

(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in the development of new compounds.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxo derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohol derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted amino acid derivatives |

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and as a model compound for amino acid behavior. Its interactions with enzymes and receptors can provide insights into amino acid metabolism and neurotransmitter systems.

Several studies have explored the biological effects of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Neurotransmitter Release | Enhanced glutamate release in neuronal cultures | |

| Enzyme Interaction | Inhibition of specific proteases | |

| Pharmacological Potential | Modulation of synaptic transmission pathways |

Medicine

The compound shows promise in medicinal chemistry, particularly in developing therapies for neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy and depression.

Case Study: Neurotransmitter Systems

A study investigated the compound's effects on neurotransmitter release, revealing that it could enhance glutamate release, suggesting a potential role in excitatory neurotransmission.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for synthesizing various fine chemical derivatives.

Propiedades

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGGSVANUAULGK-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718482 |

Source

|

| Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151899-07-9 |

Source

|

| Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.